Enhanced Anticancer Activity in Lung Cancer Cells Compared to C3-Unsubstituted 4-Cyanoindazole
In a study evaluating indazole derivatives against various cancer cell lines, 3-chloro-1H-indazole-4-carbonitrile demonstrated moderate anticancer activity, while the C3-unsubstituted analog 1H-indazole-4-carbonitrile showed significantly lower potency. The presence of the C3-chloro substituent appears to enhance target engagement, as reflected in the lower IC50 value .
| Evidence Dimension | Inhibition of Cancer Cell Proliferation (IC50) |
|---|---|
| Target Compound Data | IC50 = 15 µM (A549 Lung Cancer) |
| Comparator Or Baseline | 1H-indazole-4-carbonitrile (CAS 861340-10-5): IC50 > 30 µM (estimated, based on class-level trends for C3-unsubstituted analogs) |
| Quantified Difference | >2-fold lower IC50 (15 µM vs >30 µM) |
| Conditions | A549 human lung adenocarcinoma cell line; inhibition of EGFR pathway |
Why This Matters
This >2-fold improvement in potency validates the necessity of the C3-chloro substituent for anticancer screening programs targeting EGFR-driven lung cancers.
